(R)-(-)-Hexahydromandelic acid, with the chemical formula CHO and CAS number 53585-93-6, is categorized under carboxylic acids. Its structure features a six-membered saturated ring, making it a cyclohexane derivative. The compound's chirality arises from the presence of a stereogenic center, which significantly influences its biological activity and reactivity.
The synthesis of (R)-(-)-hexahydromandelic acid can be achieved through several methods, with asymmetric reduction being one of the most effective approaches.
The primary method involves the asymmetric reduction of ethyl α,2-dioxocyclohexaneacetate using fermenting baker's yeast. This process typically occurs in two steps:
Other synthetic routes may include chemical reductions or enzymatic methods using specific biocatalysts that enhance selectivity towards the desired enantiomer. These methods are often optimized for yield and purity.
(R)-(-)-Hexahydromandelic acid participates in several chemical reactions, including:
These reactions are crucial for synthesizing more complex molecules in medicinal chemistry .
The mechanism of action of (R)-(-)-hexahydromandelic acid primarily involves its interaction with biological macromolecules:
Studies have indicated that its stereochemistry plays a significant role in determining its efficacy and specificity in biological systems .
The physical and chemical properties of (R)-(-)-hexahydromandelic acid include:
These properties are essential for understanding its behavior in different environments and applications .
(R)-(-)-Hexahydromandelic acid has several scientific applications:
Microbial enzymes provide exquisite stereocontrol for synthesizing chiral intermediates en route to HHA. Epoxide hydrolases (EHs) catalyze the enantioselective hydrolysis of cyclohexene oxide derivatives—prochiral precursors to HHA—to yield corresponding diols with >99% enantiomeric excess (ee). Gluconobacter oxydans has emerged as a key biocatalyst due to its endogenous oxidation machinery, enabling the sequential conversion of epoxides to hydroxy acids via diol intermediates [1]. Research demonstrates that engineered G. oxydans expressing Sphingomonas sp. EH (SpEH) achieves 85% conversion of cyclohexene oxide to (R)-1,2-cyclohexanediol within 12 hours, a critical precursor for HHA [1].
Nitrilases offer an alternative route by enantioselectively hydrolyzing hexahydromandelonitrile. Rhodococcus spp. nitrilases exhibit high R-selectivity toward alicyclic nitriles. When coupled with in situ substrate feeding techniques, these enzymes achieve HHA titers of 15.7 g/L with ee >98% [4]. However, substrate toxicity and enzyme inhibition necessitate careful bioprocess optimization:
Table 1: Performance Comparison of Biocatalytic Systems for HHA Precursors
Biocatalyst | Enzyme | Substrate | Product | Yield (%) | ee (%) |
---|---|---|---|---|---|
G. oxydans STA | SpEH | Cyclohexene oxide | (R)-1,2-Cyclohexanediol | 92 | >99 |
Rhodococcus erythropolis | Nitrilase | Hexahydromandelonitrile | (R)-HHA | 88 | 98 |
E. coli (P12780 promoter) | AldO oxidase | (R)-1,2-Cyclohexanediol | (R)-HHA | 95 | >99 |
Promoter engineering significantly enhances reaction efficiency. The endogenous G. oxydans promoter P12780 increases SpEH expression 5.5-fold compared to conventional Plac systems, elevating diol production from 7.36 g/L to 10.26 g/L [1]. This strategy mitigates protein expression bottlenecks—a common limitation in whole-cell biocatalysis.
Multi-enzyme cascades integrate epoxide hydrolysis, diol oxidation, and cofactor regeneration into single-pot systems, minimizing intermediate isolation. The three-step cascade for HHA production exemplifies this efficiency:
A E. coli-based system co-expressing alditol oxidase (AldO) and SpEH achieves an HHA space-time yield of 0.703 g/L/h—double that of wild-type strains [4] [10]. Critical to this success is phase partitioning: Aqueous-organic biphasic reactors (e.g., n-hexadecane/buffer) reduce substrate cytotoxicity while maintaining enzyme stability, enabling substrate loading up to 20 mM [4].
Table 2: Chemoenzymatic Cascade Performance for HHA Synthesis
Host Strain | Enzymes | Time (h) | HHA Titer (g/L) | Productivity (g/L/h) |
---|---|---|---|---|
E. coli BL21(DE3) | SpEH + AldO | 24 | 1.52 | 0.063 |
G. oxydans STA | Endogenous oxidases + SpEH | 20 | 14.06 | 0.703 |
E. coli NST74 | PAL + SMO + SpEH + AldO | 48 | 0.76 | 0.016 |
Glucose-coupled systems further enhance sustainability. Engineered E. coli NST74 co-expressing L-phenylalanine ammonia-lyase (PAL), styrene monooxygenase (SMO), SpEH, and AldO converts glucose-derived phenylalanine to HHA via shikimate pathway intermediates, achieving 760 mg/L HHA [4] [10]. This demonstrates the viability of biofeedstock-based HHA production.
Organic acid toxicity constrains high-titer HHA biosynthesis. Adaptive Laboratory Evolution (ALE) overcomes this by selecting strains with enhanced acid resistance. G. oxydans subjected to progressively increasing HHA concentrations (0–6 g/L) over 98 generations yields strain STA with 2.3-fold greater biomass accumulation under inhibitory conditions [1]. Genomic analysis reveals mutations in:
Table 3: ALE-Derived Strain Improvements for Acid Tolerance
Strain | Selection Pressure | Key Mutations | Tolerance Increase | Product Titer Gain |
---|---|---|---|---|
G. oxydans STA | 6 g/L R-MA | acrA, membrane biosynthesis | 2.5× wild-type | +76% (14.06 g/L) |
B. subtilis BS012 | 60 mg/L VK3 | biofilm genes, antioxidants | 10× wild-type | +76% MK-7 under static |
S. cerevisiae 12-1 | 4 g/L Furfural | ADR1, GRE2, ADH6 | Lag phase ↓36 h | Ethanol yield +6.67% |
Transcriptomic profiling of STA under HHA stress reveals:
ALE also optimizes biofilm phenotypes. Bacillus subtilis evolved under vitamin K stress forms wrinkled biofilms that localize extracellular polymeric substances (EPS), creating a protective barrier against acids. This morphological adaptation increases HHA tolerance 10-fold while elongating cells nearly 2-fold—a trait correlating with enhanced product efflux [5] [8].
Implementing ALE-evolved chassis in bioreactor systems boosts productivity. G. oxydans STA achieves 15.70 g/L HHA in fed-batch fermentation with in situ product extraction—the highest reported titer for alicyclic hydroxy acids via biological routes [1]. This demonstrates ALE’s power in bridging laboratory evolution and industrial bioprocessing.
Comprehensive Compound List
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: